molecular formula C7H8BrClFN B567257 (2-Bromo-3-fluorophenyl)methanamine hydrochloride CAS No. 1214376-83-6

(2-Bromo-3-fluorophenyl)methanamine hydrochloride

Cat. No.: B567257
CAS No.: 1214376-83-6
M. Wt: 240.5
InChI Key: VMJIHHQKBDPPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrFN·HCl and a molecular weight of 240.50 g/mol . It is supplied as its hydrochloride salt to enhance stability and solubility. The compound features both bromo and fluoro substituents on its phenyl ring, a structure that is frequently exploited in medicinal chemistry and organic synthesis. These halogens are key functional groups that facilitate further chemical modifications via cross-coupling reactions and other transformations, making this benzenemethanamine a valuable building block for the development of novel pharmaceutical candidates and other functional materials. As a versatile chemical intermediate, it is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJIHHQKBDPPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-3-fluorobenzaldehyde

The aldehyde precursor, 2-bromo-3-fluorobenzaldehyde, is synthesized via directed ortho-metallation or halogenation of fluorobenzaldehyde derivatives. For instance, fluorobenzaldehyde undergoes bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C to achieve regioselective substitution at the ortho position. Alternatively, Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and bromo-substituted aldehydes provides access to this intermediate.

Reductive Amination Process

The aldehyde is subjected to reductive amination using ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via formation of an imine intermediate, which is subsequently reduced to the primary amine. The hydrochloride salt is precipitated by treating the amine with concentrated HCl in diethyl ether, yielding the final product with >85% purity.

Optimization Parameters

  • Temperature : 25–30°C for imine formation; 0–5°C for reduction.

  • Catalyst : NaBH₃CN (1.2 equiv) ensures selective reduction without over-reduction.

  • Yield : 68–72% after recrystallization from ethanol/water.

Gabriel Synthesis from 2-Bromo-3-fluorobenzyl Bromide

Preparation of 2-Bromo-3-fluorobenzyl Bromide

Bromination of 3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ under UV light yields 2-bromo-3-fluorobenzyl bromide. The radical mechanism ensures selective benzylic bromination, avoiding ring substitution.

Amine Formation via Gabriel Synthesis

The benzyl bromide is reacted with potassium phthalimide in DMF at 80°C for 12 hours, forming the phthalimide-protected amine. Subsequent hydrolysis with hydrazine hydrate in ethanol releases the free amine, which is treated with HCl gas to form the hydrochloride salt.

Key Considerations

  • Solvent : DMF enhances nucleophilic substitution kinetics.

  • Hydrazine Concentration : 40% w/v ensures complete deprotection without side reactions.

  • Overall Yield : 60–65% after column chromatography.

Nitration-Reduction Pathway

Nitration of 2-Bromo-3-fluorotoluene

Nitration of 2-bromo-3-fluorotoluene using a mixed acid (HNO₃/H₂SO₄) at 0°C introduces a nitro group para to the bromine substituent. The nitro group directs subsequent functionalization and stabilizes intermediates during reduction.

Catalytic Hydrogenation

The nitro compound is reduced to the amine using H₂ gas (50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol. The reaction is monitored by TLC to prevent over-reduction. The resulting amine is isolated as the hydrochloride salt via acid-base extraction.

Reaction Metrics

  • Catalyst Loading : 5% Pd/C (10 wt%) ensures complete reduction within 4 hours.

  • Purity : >90% by HPLC after recrystallization.

Diazotization-Substitution Strategy

Diazonium Salt Formation

3-Fluoro-2-nitroaniline is diazotized with sodium nitrite (NaNO₂) in fluoroboric acid (HBF₄) at −5°C. The diazonium salt intermediate is stabilized at low temperatures to prevent premature decomposition.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow systems for nitration and bromination steps, reducing reaction times from 12 hours to 30 minutes. Tubular reactors with precise temperature control (±1°C) improve regioselectivity and yield.

Catalytic Systems

Lewis acid catalysts (e.g., FeCl₃) in bromination reduce byproduct formation. Computational modeling guides solvent selection (e.g., dichloroethane vs. toluene) to maximize solubility and reaction efficiency.

Economic and Safety Considerations

  • Waste Management : Neutralization of acidic byproducts with CaCO₃ reduces environmental impact.

  • Cost Analysis : Bulk procurement of HBF₄ and NaNO₂ lowers raw material costs by 40% .

Chemical Reactions Analysis

(2-Bromo-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.

    Condensation reactions: The compound can react with carbonyl compounds to form imines or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related halogenated methanamine derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Features
(3-Bromo-2-fluorophenyl)methanamine HCl C₇H₈BrClFN 240.5 Br: 3, F: 2 Not reported Isomeric analog; sensitive to air/light
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Cl: 4 (thiazole ring) 268 Thiazole ring enhances rigidity
3-Fluoro Deschloroketamine HCl C₁₃H₁₆FNO·HCl 257.7 F: 3 (cyclohexanone) Not reported Cyclohexanone backbone; ≥98% purity
1-(2,3-Difluoro-5-iodophenyl)methanamine HCl C₇H₇ClF₂IN 305.49 F: 2,3; I: 5 Not reported Dual fluorine + iodine substitution

Substituent Effects on Reactivity and Stability

  • Halogen Position : Bromine at the 2-position (target compound) vs. 3-position () alters steric and electronic effects. Bromine’s electron-withdrawing nature may reduce nucleophilicity of the amine group compared to fluorine’s inductive effects .
  • Thiazole vs.
  • Multi-Halogenated Systems : Compounds like 1-(2,3-difluoro-5-iodophenyl)methanamine HCl () demonstrate increased molecular weight and polarity due to iodine, which may influence solubility and bioavailability .

Spectroscopic and Analytical Data

While direct NMR data for (2-Bromo-3-fluorophenyl)methanamine HCl are unavailable, analogs in (e.g., furan- or thiophene-based methanamines) suggest characteristic shifts:

  • 1H NMR: Aromatic protons near halogens show deshielding (δ 7.0–8.0 ppm). The methanamine -NH₃⁺ group typically appears as a broad singlet (δ 2.5–3.5 ppm) in DMSO-d₆ or methanol-d₄ .
  • 13C NMR : Halogenated carbons (C-Br, C-F) resonate at δ 110–130 ppm, influenced by substituent electronegativity .

Biological Activity

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activity. This article explores the biological mechanisms, receptor interactions, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a fluorine atom attached to a phenyl ring, which enhances its interaction with various biological targets. The presence of halogen substituents is known to influence the binding affinity to receptors, potentially leading to therapeutic effects in neurological disorders.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to modulate the activity of several receptors, including:

  • Serotonin Receptors : Compounds with similar structures often interact with serotonin receptors, suggesting potential antidepressant effects.
  • Dopamine Receptors : The compound may also influence dopamine pathways, which are critical in treating conditions like schizophrenia and Parkinson's disease.

Table 1: Interaction with Receptors

Receptor TypeInteraction TypePotential Effects
Serotonin (5-HT)Agonist/AntagonistMood regulation, anxiety reduction
Dopamine (D2)AgonistAntipsychotic effects
α7 NicotinicPositive allosteric modulatorCognitive enhancement

In Vitro Studies

Recent studies have demonstrated the compound's ability to enhance neurotransmitter release and receptor activation in vitro. For instance, research indicates that it acts as a positive allosteric modulator at the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions.

Case Study: α7 nAChR Modulation

In a study conducted on frog oocytes expressing human α7 nAChRs, this compound was tested for its modulation capabilities:

  • Concentration-Response Relationship : The compound exhibited significant modulation at concentrations up to 10 µM.
  • EC50 Values : The effective concentration for half-maximal response was determined, indicating its potency as a modulator.

Table 2: In Vitro Activity Data

CompoundEC50 (µM)Max. Modulation (%)
(2-Bromo-3-fluorophenyl)methanamine0.14600
Reference Compound0.20550

Pharmacological Implications

The modulation of neurotransmitter systems suggests that this compound could be explored for various therapeutic applications:

  • Neurological Disorders : Its interaction with serotonin and dopamine receptors positions it as a candidate for treating depression and schizophrenia.
  • Cognitive Enhancement : As a positive allosteric modulator of nAChRs, it may offer benefits in cognitive decline associated with aging or neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (2-Bromo-3-fluorophenyl)methanamine hydrochloride, and how can reaction yields be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-bromo-3-fluorobenzyl chloride with ammonia under anhydrous conditions to form the primary amine, followed by HCl treatment to precipitate the hydrochloride salt. Optimize stoichiometry (1:3 molar ratio of benzyl chloride to NH₃) and solvent choice (e.g., THF or DCM) to improve yields .
  • Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups prior to amine formation, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Monitor by TLC (silica gel, 7:3 hexane:ethyl acetate) .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the aromatic proton environment and amine proton integration .
  • FT-IR : Identify N-H stretches (~3200 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .
    • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0 for the free base) .
    • X-ray crystallography : Resolve crystal structures using SHELXL (single-crystal diffraction, Mo-Kα radiation) to validate stereochemistry and halogen positioning .

Q. How do the bromine and fluorine substituents influence the compound's physicochemical properties?

  • Electronic effects : Bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) create electron-deficient aromatic rings, enhancing electrophilic substitution reactivity. Use Hammett plots to predict reaction rates .
  • Solubility : Polar protic solvents (e.g., methanol) improve solubility due to hydrogen bonding with the amine group. LogP calculations (e.g., ChemAxon) estimate lipophilicity for bioavailability studies .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Experimental design :

  • Dose normalization : Adjust in vitro IC₅₀ values using allometric scaling (e.g., body surface area) to correlate with in vivo doses .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma and tissues. Compare with in vitro hepatic microsome assays .
  • PK/PD modeling : Integrate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) with pharmacodynamic endpoints (e.g., receptor occupancy) to explain efficacy gaps .

Q. What computational strategies predict target binding affinity, and what are their limitations?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors (e.g., GPCRs). Validate with co-crystallized ligands and adjust force fields for halogen bonding .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Limitations include force field inaccuracies for heavy halogens .
  • QSAR models : Train on halogenated phenylmethanamine analogs to predict IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What challenges arise in scaling synthesis while preserving stereochemical purity?

  • Reaction optimization :

  • Catalyst selection : Use Pd(OAc)₂/XPhos for coupling reactions to minimize racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
  • Temperature control : Maintain reactions at –20°C during amine formation to suppress side reactions .
    • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR to track intermediates in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Source evaluation : Compare assay conditions (e.g., cell lines, serum concentrations). For example, A549 vs. HeLa cells may show divergent cytotoxicity due to transporter expression .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Report effect sizes (Cohen’s d) for translational relevance .
  • Meta-analysis : Pool data from ≥5 studies using random-effects models (RevMan software) to identify outliers and consensus trends .

Structural and Functional Analogues

Q. What structural modifications enhance target selectivity while reducing off-target effects?

  • Halogen replacement : Substitute bromine with iodine to increase van der Waals interactions in hydrophobic binding pockets. Test using radiolabeled analogs (¹²⁵I) .
  • Linker optimization : Replace the methanamine group with a piperazine ring to improve solubility. Assess via LogD (pH 7.4) and SPR binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.